molecular formula C14H16Cl2N4OS B6445430 1-(2,3-dichlorophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 2640966-31-8

1-(2,3-dichlorophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine

Cat. No.: B6445430
CAS No.: 2640966-31-8
M. Wt: 359.3 g/mol
InChI Key: YOBHBRXZPMVMFX-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is notable for its unique chemical structure, which includes a dichlorophenyl group, a methoxymethyl-substituted thiadiazole ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dichlorophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine typically involves multiple steps:

  • Formation of the Thiadiazole Ring:

    • Starting with a precursor such as thiosemicarbazide, the thiadiazole ring is formed through cyclization reactions involving appropriate reagents and conditions, such as oxidative cyclization using hydrogen peroxide or sulfuric acid.
  • Attachment of the Methoxymethyl Group:

    • The methoxymethyl group can be introduced via alkylation reactions. For instance, reacting the thiadiazole intermediate with methoxymethyl chloride in the presence of a base like sodium hydride can achieve this substitution.
  • Formation of the Piperazine Derivative:

    • The final step involves coupling the dichlorophenyl group with the piperazine ring. This can be done through nucleophilic substitution reactions, where the piperazine nitrogen attacks a suitable electrophilic carbon on the dichlorophenyl precursor.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dichlorophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under strong oxidative conditions, potentially leading to ring-opening or formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the dichlorophenyl group or the thiadiazole ring, leading to dechlorination or reduction of the thiadiazole to a thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products:

  • Oxidation products may include sulfoxides or sulfones.
  • Reduction products could involve dechlorinated derivatives or thioethers.
  • Substitution reactions can yield a variety of substituted phenyl derivatives.

Scientific Research Applications

1-(2,3-Dichlorophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with various biological targets.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,3-dichlorophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The dichlorophenyl group can enhance binding affinity through hydrophobic interactions, while the thiadiazole ring may participate in hydrogen bonding or coordination with metal ions. The piperazine moiety can improve solubility and facilitate transport across biological membranes.

Comparison with Similar Compounds

    1-(2,4-Dichlorophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine: Similar structure but with different chlorine substitution pattern.

    1-(2,3-Dichlorophenyl)-4-[3-(methyl)-1,2,4-thiadiazol-5-yl]piperazine: Lacks the methoxymethyl group, affecting its reactivity and biological activity.

Uniqueness: 1-(2,3-Dichlorophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the dichlorophenyl and methoxymethyl-substituted thiadiazole groups enhances its versatility in various applications compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactivity, applications, and unique features

Properties

IUPAC Name

5-[4-(2,3-dichlorophenyl)piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N4OS/c1-21-9-12-17-14(22-18-12)20-7-5-19(6-8-20)11-4-2-3-10(15)13(11)16/h2-4H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBHBRXZPMVMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NSC(=N1)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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